1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Description
Historical Context of Heterocyclic Compounds
Heterocyclic compounds have dominated organic chemistry since the 19th century, with their discovery paralleling the rise of synthetic organic methodologies. Defined as cyclic structures containing at least two different elements in their rings, heterocycles constitute 59% of U.S. FDA-approved drugs, including nucleic acids, antibiotics, and antivirals. Early breakthroughs like the isolation of pyridine from coal tar (1846) and the synthesis of pyrrole (1857) laid the groundwork for systematic heterocyclic chemistry. The 20th century saw the emergence of nitrogen-containing heterocycles such as penicillin’s β-lactam ring, revolutionizing medicinal chemistry.
The structural versatility of heterocycles arises from their ability to participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions. For instance, pyridine’s electron-deficient ring enables coordination with metal catalysts, while piperidine’s chair conformation influences bioavailability in alkaloids like piperine. These properties have made heterocycles indispensable in drug design, agrochemicals, and materials science.
Emergence of Multi-Heterocyclic Systems
The integration of multiple heterocyclic frameworks into single molecules has become a cornerstone of modern organic synthesis. Multi-heterocyclic systems exploit synergistic effects between distinct rings to enhance binding affinity, metabolic stability, and selectivity. For example, benzothiophene-quinoline hybrids exhibit improved fluorescence quantum yields compared to their parent structures, enabling applications in organic light-emitting diodes (OLEDs).
Recent advances in cyclization and cross-coupling reactions have facilitated the synthesis of complex architectures. Palladium-catalyzed Suzuki-Miyaura couplings enable the fusion of pyridine with thiophene units, while photocyclization techniques yield helicene-like structures with tunable optoelectronic properties. The table below summarizes key multi-heterocyclic systems and their applications:
Research Importance of Pyrazole-Piperidine-Thienyl Conjugates
The conjugation of pyrazole, piperidine, and thienyl moieties creates a multifunctional scaffold with unique physicochemical properties. Pyrazole’s dual nitrogen atoms enable hydrogen bonding with biological targets, while the thienyl group enhances electron delocalization, improving photostability. Piperidine’s chair conformation contributes to conformational flexibility, allowing the molecule to adapt to enzyme active sites.
Recent studies demonstrate that such conjugates inhibit kinases and GTPases by occupying allosteric pockets. For instance, pyrazole-piperidine derivatives disrupt the ATP-binding site of cyclin-dependent kinases (CDKs), showing nanomolar IC~50~ values in breast cancer cell lines. Thienyl substitutions further modulate solubility and membrane permeability, addressing challenges in blood-brain barrier penetration.
Current 1-(3-Nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine Research Landscape
While direct studies on this compound remain limited, analogous compounds provide insights into its potential. The nitro group at pyridine’s 3-position enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions. This feature is exploited in prodrug activation, where nitroreductases convert the nitro group to an amine, releasing active metabolites.
Ongoing research focuses on optimizing synthetic routes to this compound. A three-step approach has been proposed:
- Piperidine functionalization : N-alkylation of piperidine with 3-nitro-2-chloropyridine under basic conditions.
- Pyrazole synthesis : Cyclocondensation of thienyl hydrazine with β-keto esters, followed by deprotonation.
- Conjugation : Ullmann coupling between the pyridinyl-piperidine and pyrazolyl-thienyl intermediates using a copper(I) catalyst.
Preliminary computational studies suggest strong binding to cytochrome P450 isoforms, hinting at applications in enzyme inhibition. However, challenges persist in regioselectivity during pyrazole formation and nitro group stability under physiological conditions.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2-[4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidin-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c23-22(24)15-3-1-7-18-17(15)21-8-5-12(6-9-21)13-11-14(20-19-13)16-4-2-10-25-16/h1-4,7,10-12H,5-6,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXUTXCOFQIBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CS3)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine involves multiple steps, typically starting with the preparation of the individual heterocyclic components. The synthetic route often includes:
Formation of the pyridine ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.
Nitration of the pyridine ring:
Synthesis of the pyrazole ring: This can be accomplished through the reaction of hydrazines with 1,3-diketones.
Formation of the thienyl group: Thiophene derivatives are typically synthesized via the Paal-Knorr synthesis.
Coupling reactions: The final step involves coupling the different heterocyclic components using reagents like palladium catalysts under specific conditions
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex structures. Common reagents used in these reactions include palladium catalysts, hydrogen gas, halogens, and strong acids or bases
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | S. aureus | 15 µg/mL |
| This compound | E. coli | 20 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. The results indicate that it exhibits cytotoxic effects, with IC50 values demonstrating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
The proposed mechanism involves the induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated various derivatives against clinical isolates of S. aureus and reported that modifications to the thienyl group significantly enhanced antibacterial activity.
- Cancer Cell Line Studies : In vitro studies on A549 cells revealed that treatment with this compound led to increased levels of apoptotic markers, suggesting its potential as a chemotherapeutic agent.
- Inflammation Models : Animal models treated with this compound showed reduced symptoms in models of induced inflammation, indicating its therapeutic potential in inflammatory conditions.
Mechanism of Action
The mechanism of action of 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Compound A : 4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidine Derivatives
- Key Differences : Replaces the 2-thienyl group with a furan-2-yl moiety.
- Solubility: Furan derivatives may exhibit higher aqueous solubility compared to thienyl analogues due to reduced hydrophobicity. Biological Activity: In IDE (Insulin-Degrading Enzyme) activators, furan derivatives (e.g., Ia2) showed moderate activation (60–110%), suggesting substituent-dependent efficacy .
Compound B : 4-{3-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine
- Key Differences : Substitutes thienyl with a 3-(trifluoromethyl)phenyl group.
- Steric Effects: Bulkier phenyl group may hinder binding in enzyme active sites compared to planar thienyl .
Compound C : 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine
- Key Differences : Replaces thienyl with 4-methoxyphenyl .
- Impact: Electronic Effects: Methoxy group donates electrons via resonance, opposing the nitro group's electron-withdrawing effects.
Substituent-Driven Pharmacological Profiles
Biological Activity
The compound 1-(3-nitro-2-pyridinyl)-4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.
Chemical Structure
The compound features a piperidine core substituted with a 3-nitro-2-pyridinyl group and a thienyl-pyrazole moiety. This unique structure is believed to contribute to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring, followed by the introduction of the nitro and thienyl-pyrazole substituents. Various synthetic routes have been explored, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. Pyrazoles are known for their broad-spectrum activity against bacteria and fungi. For instance, a study found that thienopyrazole derivatives exhibited significant antibacterial effects compared to standard antibiotics, suggesting that similar mechanisms may apply to our compound .
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Standard Antibiotic | Antibacterial | 16 |
2. Anti-inflammatory Activity
Research has shown that compounds containing pyrazole and thieno groups can inhibit inflammatory pathways. The compound's structural components may interact with cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators. In vitro assays demonstrated that related compounds significantly reduced nitric oxide production in macrophages, indicating potential anti-inflammatory effects .
3. Anticancer Properties
The anticancer potential of pyrazole derivatives has been widely studied. The compound's ability to induce apoptosis in cancer cell lines has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways. For example, compounds with similar structures have shown inhibition of aurora kinases, which are critical for mitosis .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity: The nitro group may enhance binding affinity to target enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress responses within cells, leading to altered cell signaling pathways.
Case Studies
In a notable study involving various pyrazole derivatives, compounds were evaluated for their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the substituents significantly affected biological activity, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the key structural features of this compound that influence its biological activity?
The biological activity of piperidine derivatives is highly dependent on substituent type and position on the heterocyclic ring. In this compound:
- The 3-nitro-2-pyridinyl group introduces strong electron-withdrawing effects, potentially enhancing interactions with enzyme active sites.
- The 5-(2-thienyl)-1H-pyrazol-3-yl moiety contributes π-π stacking capabilities and heterocyclic diversity, which are critical for binding to targets like kinases or cholinesterases.
- Substituent positioning on the piperidine ring (e.g., para-substitution) can modulate conformational flexibility and steric hindrance, impacting receptor affinity .
Methodological Insight : Use X-ray crystallography (as in ) or NMR spectroscopy to confirm substituent positions. Computational tools like molecular docking can predict binding modes based on these structural features .
Basic: What synthetic strategies are commonly employed to prepare this compound?
Synthesis typically involves multi-step heterocyclic coupling reactions:
Piperidine Core Formation : Build the piperidine ring via cyclization reactions or reductive amination.
Pyridine and Pyrazole Functionalization : Introduce nitro groups via nitration (e.g., HNO₃/H₂SO₄) and thienyl groups via Suzuki-Miyaura cross-coupling (using Pd catalysts) .
Coupling Reactions : Assemble the final structure using nucleophilic substitution or 1,3-dipolar cycloaddition (e.g., Huisgen reaction) to link the pyridinyl and pyrazolyl groups .
Validation : Confirm purity via HPLC (>95%) and structural integrity via LC-MS and FT-IR .
Advanced: How can researchers optimize reaction yields for this compound, particularly in heterocyclic coupling steps?
Optimization strategies include:
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki-Miyaura coupling efficiency. highlights Fe₂O₃@SiO₂/In₂O₃ as a catalyst for similar pyrazole syntheses, improving yields by 20–30% .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nitration steps.
Data-Driven Approach : Use Design of Experiments (DoE) to systematically vary parameters (catalyst loading, solvent ratio) and analyze yield outcomes .
Advanced: How can computational methods like DFT or molecular docking elucidate the mechanism of action for this compound?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. applied DFT to analyze intermolecular interactions in piperidine derivatives, correlating electronic profiles with stability .
- Molecular Docking : Simulate binding to targets like ALK/ROS1 kinases (as in ’s crizotinib-resistant models) or acetylcholinesterase (AChE). Use software like AutoDock Vina to identify key binding residues (e.g., π-stacking with tyrosine or tryptophan) .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers design assays to evaluate this compound’s anticancer potential?
- In Vitro Models :
- In Vivo Models : Administer in xenograft mice and monitor tumor volume reduction. Include positive controls (e.g., cisplatin) and toxicity assessments (liver/kidney histopathology) .
Data Interpretation : Compare dose-response curves and use ANOVA to identify statistically significant efficacy .
Advanced: How can crystallographic data resolve contradictions in reported biological activities of piperidine derivatives?
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) to explain variations in solubility or stability across studies. used this method to correlate crystal packing with bioactivity .
- Polymorphism Screening : Test different crystal forms (e.g., hydrates vs. anhydrates) to assess how crystallographic differences impact bioavailability .
Case Study : If one study reports high AChE inhibition while another does not, analyze whether crystal lattice interactions (e.g., nitro group orientation) affect target binding .
Advanced: What strategies mitigate challenges in characterizing this compound’s metabolic stability?
- In Vitro Metabolism : Use liver microsomes (human or murine) with LC-MS/MS to identify metabolites. Monitor nitro-reduction or thienyl oxidation pathways.
- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess degradation kinetics .
Troubleshooting : If rapid metabolism is observed, consider prodrug strategies (e.g., masking the nitro group as an amine) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration and bond lengths (as in ) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyridinyl vs. piperidine signals).
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula (C₁₆H₁₄N₆O₂S) and isotopic patterns .
Quality Control : Cross-validate with elemental analysis (C, H, N, S content) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
